2-((2-(4-Ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)-1-(3-nitrophenyl)ethanone
Description
This compound features a pyrazolo[1,5-a]pyrazine core substituted at position 2 with a 4-ethoxyphenyl group and at position 4 with a thioether-linked 1-(3-nitrophenyl)ethanone moiety. Its molecular formula is C₂₂H₁₈N₄O₃S (assuming similarity to 's C200-8402), with a molecular weight of approximately 389.47 g/mol.
Properties
IUPAC Name |
2-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-1-(3-nitrophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4S/c1-2-30-18-8-6-15(7-9-18)19-13-20-22(23-10-11-25(20)24-19)31-14-21(27)16-4-3-5-17(12-16)26(28)29/h3-13H,2,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVTWCLGSKLMHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)-1-(3-nitrophenyl)ethanone is a member of the pyrazolo[1,5-a]pyrazine derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article examines the biological activity of this compound, focusing on its potential pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C₁₈H₁₈N₄O₃S
- Molecular Weight : Approximately 378.43 g/mol
The compound features a thioether linkage and incorporates a nitrophenyl group, which may contribute to its biological activity.
Research indicates that compounds within the pyrazolo[1,5-a]pyrazine class can interact with various biological targets:
- Cyclin-Dependent Kinase Inhibition : Similar compounds have shown the ability to inhibit Cyclin-Dependent Kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. This inhibition can lead to reduced cell proliferation in cancer cell lines .
- Apoptosis Induction : Studies on related pyrazolo derivatives have demonstrated their potential to trigger apoptosis in cancer cells through mechanisms involving caspases and modulation of pro-apoptotic factors like p53 and Bax .
Biological Activity Overview
The biological activities associated with this compound include:
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazolo derivatives. The following table summarizes key findings related to their effectiveness against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 5.0 | Induces apoptosis via caspase activation |
| Compound B | MDA-MB-231 (Breast) | 8.0 | Inhibits CDK2 leading to cell cycle arrest |
| Compound C | HeLa (Cervical) | 4.5 | Triggers ROS production and apoptosis |
Enzyme Inhibition
The compound has been studied for its enzyme inhibitory properties, particularly against kinases involved in cancer progression. For instance, inhibition of CDK2 has been linked to decreased proliferation rates in tumor cells .
Case Studies
- In Vitro Studies : A study investigated the effects of related pyrazolo compounds on MCF-7 and MDA-MB-231 breast cancer cells. Results indicated that these compounds significantly reduced cell viability and induced apoptosis through caspase activation pathways .
- Structure-Activity Relationship (SAR) : Research into the SAR of pyrazolo derivatives revealed that modifications to the ethoxyphenyl group enhanced anticancer activity, suggesting that structural optimizations could yield more potent analogs .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrazolo[1,5-a]pyrazine Derivatives
1-(2,5-Dimethylphenyl)-2-{[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}ethan-1-one (C200-8396)
- Core : Pyrazolo[1,5-a]pyrazine.
- Substituents: Position 2: 4-Ethoxyphenyl. Position 4: Thioether-linked 2,5-dimethylphenylethanone.
- Molecular Weight : 417.53 g/mol .
2-{[2-(4-Ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-1-phenylethan-1-one (C200-8402)
- Core : Pyrazolo[1,5-a]pyrazine.
- Substituents: Position 2: 4-Ethoxyphenyl. Position 4: Thioether-linked phenylethanone.
- Molecular Weight : 389.47 g/mol .
- Key Differences : The absence of a nitro group reduces electron-withdrawing effects, which may lower binding affinity in biological systems compared to the target compound.
2-{[2-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}-N-(4-phenoxyphenyl)acetamide ()
- Core : Pyrazolo[1,5-a]pyrazine.
- Substituents: Position 2: 4-Methoxyphenyl. Position 4: Thioether-linked acetamide (N-phenoxyphenyl).
Heterocyclic Analogs with Divergent Cores
Triazole Derivatives ()
- Example: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone.
- Core : 1,2,4-Triazole.
Pyrazolo[3,4-d]pyrimidine Derivatives ()
- Example: [3-(4-Fluorophenyl)-4-imino-1-(4-nitrophenyl)-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]amine.
- Core : Pyrazolo[3,4-d]pyrimidine.
- Key Differences: The pyrimidine ring introduces additional nitrogen atoms, increasing hydrogen-bonding capacity. Nitrophenyl substituents are retained, but the imino group may confer distinct redox properties .
Data Table: Structural and Physicochemical Comparison
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
